![molecular formula C21H20ClN3O B2967152 (4-((4-Chlorophenyl)amino)-6-methylquinolin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251566-38-7](/img/structure/B2967152.png)
(4-((4-Chlorophenyl)amino)-6-methylquinolin-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformation :
- A study investigated the nucleophilic cleavage of the lactam bond in compounds like 4-amino(pyrrolidino, piperidino, morpolino)thieno[2,3-d]-, -[3,2-d]-, and -[3,4-d]pyrimido[1,2-b]isoquinolin-11-ones, which share structural similarities with the compound . This research offers insights into the chemical behavior and synthesis pathways of such compounds (Zadorozhny, 2013).
Anticancer and Antimicrobial Agents :
- Research on novel biologically potent heterocyclic compounds incorporated with oxazole, pyrazoline, and pyridine, similar in structure to the compound of interest, shows potential as anticancer and antimicrobial agents. Their synthesis and bioactivity predictions provide valuable insights for developing new pharmaceuticals (Katariya, Vennapu, & Shah, 2021).
CC Chemokine Receptor-4 (CCR4) Antagonists :
- A study on the development of CC chemokine receptor-4 antagonists highlighted the importance of certain molecular structures, such as the pyrrolidine moiety, for enhancing the potency of these compounds. This research is significant in understanding how similar compounds could be used in anti-inflammatory applications (Yokoyama et al., 2009).
Novel Quinoline Derivatives :
- Novel derivatives containing moieties similar to the compound were synthesized and evaluated for their antibacterial and antifungal activities. Such research aids in understanding the potential therapeutic applications of these compounds (Desai, Patel, & Dave, 2016).
PET Imaging in Parkinson's Disease :
- A compound structurally related to the one was synthesized for use as a PET imaging agent in studying Parkinson's disease. This indicates the potential application of similar compounds in medical imaging and diagnostics (Wang, Gao, Xu, & Zheng, 2017).
Synthesis of Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines :
- A novel series of compounds, including 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines, was synthesized, showcasing the chemical diversity and potential bioactivity of compounds structurally related to the one . These compounds were evaluated for their antimicrobial activity, indicating potential pharmaceutical applications (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The compound (4-((4-Chlorophenyl)amino)-6-methylquinolin-2-yl)(pyrrolidin-1-yl)methanone is a complex molecule that may interact with multiple targetsIt contains an indole scaffold and a pyrrolidine ring , both of which are known to interact with a variety of biological targets. Indole derivatives have been found to bind with high affinity to multiple receptors , and pyrrolidine derivatives have been reported to have target selectivity .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and others . Pyrrolidine derivatives also exhibit a range of biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and pyrrolidine derivatives , it can be inferred that this compound might affect multiple biochemical pathways.
Pharmacokinetics
Both indole and pyrrolidine derivatives are known to have good bioavailability .
Result of Action
Given the broad spectrum of biological activities associated with indole and pyrrolidine derivatives , it can be inferred that this compound might have a range of molecular and cellular effects.
properties
IUPAC Name |
[4-(4-chloroanilino)-6-methylquinolin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-14-4-9-18-17(12-14)19(23-16-7-5-15(22)6-8-16)13-20(24-18)21(26)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJPABJAIDTJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)Cl)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Chlorophenyl)amino)-6-methylquinolin-2-yl)(pyrrolidin-1-yl)methanone |
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